molecular formula C7H5ClINO2 B13644424 4-Amino-2-chloro-3-iodobenzoic acid

4-Amino-2-chloro-3-iodobenzoic acid

Cat. No.: B13644424
M. Wt: 297.48 g/mol
InChI Key: PUTVINIDIPOLEO-UHFFFAOYSA-N
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Description

4-Amino-2-chloro-3-iodobenzoic acid is an organic compound that belongs to the class of halogenated benzoic acids. It is characterized by the presence of amino, chloro, and iodo substituents on the benzene ring, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-chloro-3-iodobenzoic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the iodination of 4-Amino-2-chlorobenzoic acid using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an acidic medium to facilitate the iodination process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the iodination step.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-chloro-3-iodobenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The amino, chloro, and iodo groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include substituted benzoic acids, biaryl compounds, and various derivatives with modified functional groups.

Scientific Research Applications

4-Amino-2-chloro-3-iodobenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor in various chemical reactions.

    Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-Amino-2-chloro-3-iodobenzoic acid depends on its specific application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved vary depending on the specific enzyme or biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodobenzoic acid
  • 3-Iodobenzoic acid
  • 4-Iodobenzoic acid

Comparison

4-Amino-2-chloro-3-iodobenzoic acid is unique due to the presence of multiple functional groups that allow for diverse chemical reactivity. Compared to other iodobenzoic acids, it offers additional sites for substitution and modification, making it a valuable compound in synthetic chemistry and research applications.

Properties

Molecular Formula

C7H5ClINO2

Molecular Weight

297.48 g/mol

IUPAC Name

4-amino-2-chloro-3-iodobenzoic acid

InChI

InChI=1S/C7H5ClINO2/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2H,10H2,(H,11,12)

InChI Key

PUTVINIDIPOLEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)Cl)I)N

Origin of Product

United States

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